1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride
Description
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 1,2,5-thiadiazole ring directly attached to the piperidine nitrogen at position 1 and an amine group at position 3. The hydrochloride salt improves solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXGXTDOOHTZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NSN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic conditions.
Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine moiety through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride has the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 2034153-47-2
- Molecular Formula : C7H13ClN4S
- Molecular Weight : 220.72 g/mol
- Purity : ≥95% .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives, including this compound. Research indicates that compounds containing a thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance:
- A study demonstrated that various thiadiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organism |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Other Thiadiazole Derivatives | Antifungal | Aspergillus niger, Candida albicans |
Anticancer Potential
The anticancer potential of thiadiazole derivatives has been extensively researched. The mechanisms attributed to their activity include inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis. Notable findings include:
- Thiadiazole compounds have shown efficacy in vitro against various cancer cell lines by inhibiting cell division and inducing apoptosis . For example:
| Study Reference | Cancer Type | Mechanism of Action |
|---|---|---|
| Breast Cancer | Inhibition of RNA synthesis | |
| Lung Cancer | Targeting carbonic anhydrase |
Central Nervous System (CNS) Effects
Research has also explored the effects of thiadiazole derivatives on the central nervous system. Some studies suggest that these compounds may exhibit CNS depressant effects, which could be beneficial in treating anxiety or other mood disorders .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing new thiadiazole derivatives involving piperidine moieties reported promising results for antimicrobial activity. The synthesized compounds were evaluated against a panel of bacteria and fungi using standard disc diffusion methods.
Case Study 2: Antitumor Activity Assessment
In another study assessing the antitumor activity of thiadiazole derivatives, researchers found that certain compounds significantly inhibited the growth of cancer cells in vitro. The study involved evaluating the effects on cell viability and apoptosis induction using flow cytometry techniques.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride with structurally related piperidin-4-amine derivatives, highlighting substituent variations, molecular properties, and biological activities.
Structural and Functional Insights
Substituent Effects :
- Aromatic vs. Aliphatic : Bromobenzyl () and thiadiazole (Target) substituents introduce aromaticity, while 3-methylbutyl () is aliphatic, affecting lipophilicity and membrane permeability.
- Heterocycles : Thiadiazole (Target) and pyrimidine () offer distinct electronic profiles. Sulfur in thiadiazole may enhance hydrophobic interactions, whereas pyrimidine’s nitrogen atoms facilitate hydrogen bonding.
- Halogenation : Bromine () and chlorine () increase molecular weight and influence steric/electronic properties.
Biological Activity :
Synthetic Routes :
- Analogs like DDO-02003 () are synthesized via solvent evaporation, extraction, and hydrochloride salt formation, a method likely applicable to the Target .
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a thiadiazole ring with a piperidine moiety, which is known to influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H12N4S·HCl. The structural characteristics are crucial for understanding its biological interactions:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Piperidine Moiety : Often enhances the binding affinity to biological targets due to its nitrogen atom.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic benefits in neurological disorders .
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance:
- Cytotoxicity : Research has shown that similar compounds can induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole derivative | MCF-7 | 0.28 |
| Thiadiazole derivative | HL-60 | 9.6 |
| 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amines | Various | 2.32 - 10.10 |
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties against various pathogens:
- Broad Spectrum : Compounds in this class have shown effectiveness against bacteria and fungi, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have focused on the biological implications of thiadiazole derivatives:
- Study on Anticancer Activity : A series of thiadiazole-based compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications to the piperidine ring could enhance cytotoxic effects significantly.
- Enzyme Interaction Studies : Investigations into the interaction of these compounds with specific kinases revealed that they could modulate kinase activity, leading to altered signaling pathways involved in cancer progression .
Comparative Analysis
When comparing this compound with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amines | Different nitrogen positioning | Varies in potency against cancer |
| N-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)cinnamamide | Additional cinnamamide group | Enhanced stability and bioavailability |
The unique structural features of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amines contribute to its distinct biological profile compared to other thiadiazole derivatives.
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride?
Methodological Answer:
The compound can be synthesized via coupling reactions between a thiadiazole-containing carboxylic acid derivative and a piperidin-4-amine precursor. For example, describes a similar protocol using method A (acid-amine coupling in the presence of activating agents like HATU or EDC). Key steps include:
- Reacting 1,2,5-thiadiazole-3-carboxylic acid with a piperidin-4-amine derivative under reflux in anhydrous solvents (e.g., DMF or THF).
- Purification via column chromatography and recrystallization to achieve >95% purity.
- Final hydrochloride salt formation using HCl in diethyl ether .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential characterization methods include:
- 1H/13C NMR : Analyze δ values to confirm the integration of protons in the piperidine and thiadiazole rings. For example, piperidine protons typically appear as multiplets between δ 1.5–3.5 ppm, while thiadiazole protons resonate near δ 8.0–9.0 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z = [M+H]+) to confirm the target structure.
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Safety measures include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in airtight containers away from moisture .
Advanced: How can computational tools optimize the synthesis and reactivity of this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., Template_relevance models) to:
- Predict reaction pathways and transition states for thiadiazole-piperidine bond formation.
- Screen solvents and catalysts to improve yield (e.g., 's ICReDD approach combines computational and experimental data to reduce trial-and-error cycles).
- Use software like Gaussian or ORCA for energy minimization and reaction feasibility analysis .
Advanced: What experimental design frameworks are effective for optimizing reaction conditions?
Methodological Answer:
Employ factorial design ( ) to systematically vary parameters:
- Variables : Solvent polarity (e.g., DMSO vs. THF), temperature (25°C vs. reflux), and catalyst loading.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., higher yields at reflux in DMF).
- Process Control : Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation and adjust conditions dynamically .
Advanced: How should researchers resolve contradictions in synthesis yields or spectral data?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR and MS data with theoretical predictions (e.g., reported varying yields (6–39%) due to steric hindrance in amine precursors).
- Purity Checks : Reanalyze products via HPLC to rule out impurities affecting spectral interpretation.
- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .
Advanced: How can cytotoxicity assays be designed to evaluate this compound’s bioactivity?
Methodological Answer:
Follow ’s protocol for in vitro assays:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity.
- Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration) to avoid solvent toxicity.
- SRB Assay : Measure cell viability after 48-hour exposure; calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
